![molecular formula C13H17NO3 B3098644 Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate CAS No. 134054-95-8](/img/structure/B3098644.png)
Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
Overview
Description
Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate consists of a benzoate group attached to a pyrrolidine ring via an ethyl linker . The pyrrolidine ring carries a hydroxyl group .Scientific Research Applications
Synthesis and Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been explored for their selective anti-PAR4 (protease-activated receptor 4) activity, highlighting their potential as novel antiplatelet agents. A series of derivatives were synthesized, with some exhibiting comparable or superior anti-PAR4 activity to the lead compound, indicating their potential in developing new antiplatelet drugs. Specifically, derivatives showed potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression, with dual inhibitory effects on PAR4 and thromboxane formation from arachidonic acid noted for one compound (Hua-Sin Chen et al., 2008).
Antimicrobial Agents
Optically active quinolone derivatives, including those with a hydroxypyrrolidinyl group, have been synthesized and evaluated for their antibacterial activities. These studies have found that certain isomers exhibit significantly higher in vitro potency compared to others, and their activity surpasses that of known antibiotics in both in vitro and in vivo settings. This suggests the potential of hydroxypyrrolidinyl-bearing compounds in developing new antibacterial agents (T. Uno et al., 1987).
Anti-Juvenile Hormone Activity
Ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates have been studied for their effects on silkworm larvae, demonstrating significant precocious metamorphosis-inducing activity. This work suggests the potential of these compounds in controlling insect growth and development, offering insights into novel pest management strategies (Kenjiro Furuta et al., 2010).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds such as ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate has been conducted, focusing on their potential applications in various fields including as pigments and corrosion inhibitors. These studies not only highlight the versatility of ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate derivatives in chemical synthesis but also their practical applications in materials science and engineering (N. Arrousse et al., 2021).
properties
IUPAC Name |
ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)10-3-5-11(6-4-10)14-8-7-12(15)9-14/h3-6,12,15H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWPACDHTYOBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.